4-Bromo-2-chloro-6-methylphenylboronic acid
Overview
Description
4-Bromo-2-chloro-6-methylphenylboronic acid is a versatile compound widely used in scientific research due to its unique properties. It serves as a valuable building block in organic synthesis, enabling the creation of complex molecules.
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-chloro-6-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared .
Result of Action
The result of the action of this compound is the successful formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a variety of organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability of the compound also contributes to its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-methylphenylboronic acid typically involves the reaction of 4-Bromo-2-chloro-6-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-6-methylphenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: Can be involved in the formation of different oxidation states of boron.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Oxidation Reactions: Often involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
4-Bromo-2-chloro-6-methylphenylboronic acid is extensively used in scientific research due to its diverse applications:
Chemistry: As a building block in organic synthesis, it facilitates the creation of complex molecules through reactions like Suzuki-Miyaura coupling.
Biology: Used in the development of biologically active molecules and probes for studying biological processes.
Medicine: Plays a role in the synthesis of pharmaceutical compounds, particularly in the development of new drugs.
Industry: Employed in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chlorophenylboronic acid
- 4-Bromo-6-methylphenylboronic acid
- 2-Chloro-6-methylphenylboronic acid
Uniqueness
4-Bromo-2-chloro-6-methylphenylboronic acid is unique due to the presence of both bromine and chlorine substituents on the aromatic ring, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable tool for creating complex molecules with specific functional groups.
Properties
IUPAC Name |
(4-bromo-2-chloro-6-methylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrClO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,11-12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIPLXMVACHIIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)Br)Cl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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